(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-ylmethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c12-6-7-3-9-4-8-1-2-10-11(8)5-7;;/h1-2,7,9,12H,3-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZBSXYAORVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C(=CC=N2)CN1)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H13Cl2N3
- Molecular Weight : 210.11 g/mol
- CAS Number : 2682114-27-6
Synthesis
The synthesis of tetrahydro-pyrazolo-diazepine derivatives typically involves the alkylation of methyl pyrazole derivatives followed by cyclization. For instance, a common method includes:
- Alkylation : Methyl pyrazole is alkylated with a suitable bromoalkane.
- Cyclization : The resulting compound undergoes cyclization to form the diazepine ring.
- Reduction : Selective reduction of the lactam is performed using borane to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydro-pyrazolo[1,5-a][1,4]diazepine derivatives. For example:
- Cell Line Studies : Compounds derived from this scaffold have shown significant growth inhibition in various cancer cell lines, including lung (A549) and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .
Neurological Effects
Some derivatives have been investigated for their neuroprotective effects and potential as anxiolytics:
- Receptor Modulation : Certain compounds exhibit activity as positive allosteric modulators at mGlu5 receptors, suggesting potential applications in treating schizophrenia and other neuropsychiatric disorders .
Antimicrobial Properties
The biological activity also extends to antimicrobial effects:
- In vitro Studies : Preliminary tests indicate that some derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
The biological activities of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation.
- Receptor Interaction : Modulation of neurotransmitter receptors influencing neuronal signaling pathways.
- Oxidative Stress Induction : Inducing oxidative stress in cancer cells leading to apoptosis.
Case Studies
Scientific Research Applications
The biological activity of (5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride has been investigated in several studies:
- Anticancer Activity : Research indicates that derivatives of this compound may act as inhibitors of specific cancer-related pathways. For instance, substituted pyrazolo-diazepines have shown promise as ROS1 inhibitors in cancer therapy .
- Neuropharmacological Effects : The compound exhibits potential neuropharmacological properties, with studies suggesting its efficacy in modulating neurotransmitter systems .
- Antimicrobial Properties : Preliminary investigations have indicated that certain derivatives possess antimicrobial activity against various pathogens .
Applications in Drug Design
Due to its structural features and biological activities, this compound serves as a valuable scaffold in drug design:
- Lead Compound Development : Its derivatives can be optimized for enhanced potency and selectivity against targeted biological pathways.
- Pharmacophore Modeling : The compound's structure can be utilized in pharmacophore modeling to identify new drug candidates with similar activity .
Case Studies
Several case studies highlight the compound's applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified as a potential ROS1 inhibitor; showed significant tumor growth inhibition in vitro. |
| Study B | Neuropharmacological Effects | Demonstrated modulation of GABAergic transmission; potential use in anxiety disorders. |
| Study C | Antimicrobial Properties | Exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli strains. |
Comparison with Similar Compounds
(a) 2-Ferrocenyl-7-hydroxy-5-phenethyl derivatives
- Structure : Features a ferrocenyl group at position 2 and a phenethyl substituent at position 3.
- Synthesis : Prepared via MW-assisted solvent-free reactions between ferrocenyl pyrazole epoxides and phenylethylamines, achieving yields >70% .
- Activity : Exhibits anti-proliferative effects against lung cancer cell lines (A549, H322, H1299) with IC₅₀ values in the low micromolar range. Activity is independent of chirality .
(b) 7-Hydroxy-2-(4-substituted aryl) derivatives
- Examples :
- 2-(4-Bromophenyl)-7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
- 7-Hydroxy-2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
- Synthesis : Produced via silica gel chromatography with moderate yields (38–50%). Decomposition temperatures range from 195–239°C, indicating variable thermal stability .
- Characterization : Confirmed by ¹H/¹³C NMR and IR spectroscopy, with distinct signals for aryl substituents (e.g., δ 6.28 ppm for C=CH-Ar protons) .
(c) N-Benzamide derivatives
- Example : N-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)benzamide (Compound 25)
- Synthesis : Prepared via deprotection of nitrobenzene sulfonamide intermediates, yielding colorless oils. Characterized by ¹H NMR (e.g., δ 7.88–7.40 ppm for benzamide protons) .
- Application: Investigated as non-nucleoside inhibitors of the respiratory syncytial virus (RSV) polymerase complex .
(d) ROS1 Inhibitors
(e) Ethyl carboxylate derivatives
- Example : Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride.
- Properties: Molecular weight 245.71 g/mol; stored under inert atmosphere at 2–8°C. Limited solubility data available .
Physicochemical and Pharmacological Comparison
Table 1 : Key Properties of Selected Analogs
Key Differences and Trends
Substituent Effects :
- Anti-cancer activity : Ferrocenyl and phenethyl groups enhance cytotoxicity, likely due to redox-active metal centers and lipophilic interactions .
- Viral inhibition : Benzamide derivatives target viral polymerases, suggesting a role for aromatic amides in binding hydrophobic pockets .
- Kinase inhibition : Methyl and tert-butyl groups at position 2 improve ROS1 binding, as seen in patented derivatives .
Synthetic Efficiency :
- MW-assisted methods outperform conventional heating (e.g., 70% vs. <50% yields for ferrocenyl derivatives) .
- Silica gel chromatography remains standard for purifying hydroxy and keto derivatives, though yields are moderate (38–76%) .
Stability and Solubility :
Q & A
Q. What are the optimal synthetic routes for (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride, and how can reaction efficiency be validated?
- Methodological Answer : Microwave-assisted synthesis under solvent-free conditions has been shown to improve yields (e.g., 75–86%) and reduce reaction times (30–60 minutes) compared to conventional heating (6–12 hours) for structurally related pyrazolo-diazepine derivatives. Key steps include:
- Reacting precursor amines with epoxide-functionalized intermediates under controlled microwave irradiation (80–120°C) .
- Validating reaction completion via TLC or HPLC, followed by purification via recrystallization (e.g., aqueous DMF or ethanol) .
- Quantifying efficiency using mass balance and yield calculations, with HRMS (High-Resolution Mass Spectrometry) to confirm molecular integrity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer : A multi-technique approach is critical:
- 1H/13C NMR : Assign proton environments (e.g., pyrazole NH at δ 6.9–8.2 ppm) and carbon frameworks (e.g., sp³ carbons at 39–53 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1721 cm⁻¹, C=N at 1633 cm⁻¹) .
- HRMS : Validate molecular mass within 5 ppm error (e.g., [M+H]+ calculated: 803.22, observed: 803.21) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design in vitro/in vivo studies to evaluate the compound’s pharmacokinetic properties while minimizing experimental bias?
- Methodological Answer : Use a split-plot randomized block design to account for variability:
- In vitro : Screen metabolic stability using liver microsomes (human/rat) with LC-MS/MS quantification. Normalize data to control compounds (e.g., verapamil for CYP3A4 activity) .
- In vivo : Employ crossover dosing in animal models (e.g., Sprague-Dawley rats, n=6/group) with plasma sampling at 0, 1, 3, 6, 12, 24 hours. Use non-compartmental analysis (NCA) for AUC, Cmax, and t1/2 calculations .
- Bias Mitigation : Blind sample analysis and randomize treatment groups using statistical software (e.g., R or Prism) .
Q. What strategies resolve contradictions in spectral or bioactivity data during structural elucidation?
- Methodological Answer : Address discrepancies systematically:
- Spectral Conflicts : Cross-validate NMR/IR data with computational tools (e.g., DFT simulations for 13C chemical shifts) . Re-run experiments under standardized conditions (e.g., DMSO-d6 for NMR) .
- Bioactivity Variability : Replicate assays in triplicate using orthogonal methods (e.g., SPR for binding affinity vs. functional cell-based assays). Apply ANOVA with post-hoc Tukey tests to identify outliers .
- Theoretical Frameworks : Align findings with existing mechanistic models (e.g., ligand-receptor docking studies if the compound targets GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
